molecular formula C17H17ClN6O2S B12145945 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-meth ylphenyl)acetamide

2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-meth ylphenyl)acetamide

Cat. No.: B12145945
M. Wt: 404.9 g/mol
InChI Key: BDGMKEBVNZKSLF-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a heterocyclic acetamide derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a 3-pyridyl group at position 5, and a thioether linkage connecting to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-chloro-2-methoxy-5-methylphenyl group. This compound (CAS: 578736-90-0) has a molecular formula of C₁₇H₁₆ClN₆O₂S and a molecular weight of 412.88 g/mol .

Properties

Molecular Formula

C17H17ClN6O2S

Molecular Weight

404.9 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C17H17ClN6O2S/c1-10-6-13(14(26-2)7-12(10)18)21-15(25)9-27-17-23-22-16(24(17)19)11-4-3-5-20-8-11/h3-8H,9,19H2,1-2H3,(H,21,25)

InChI Key

BDGMKEBVNZKSLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3

Origin of Product

United States

Biological Activity

The compound 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

  • Triazole Ring : The 1,2,4-triazole moiety is known for its ability to interact with biological targets due to its nitrogen-rich structure.
  • Pyridine Substitution : The presence of the pyridine ring enhances the compound's lipophilicity and receptor binding affinity.
  • Thioether Linkage : The thioether group contributes to the compound's stability and potential enzyme inhibition properties.
  • Anticancer Activity : Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The incorporation of a triazole ring has been linked to enhanced antimicrobial activity. Research indicates that such compounds can inhibit bacterial growth and possess antifungal properties .
  • Enzyme Inhibition : The compound is also noted for its potential in inhibiting key enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurological disorders .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of related triazole compounds:

  • Anticancer Activity : A study reported that a related triazole derivative exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potent anticancer activity .
  • Antimicrobial Activity : Compounds similar to the target compound demonstrated significant inhibition against various bacterial strains, showcasing their potential as antimicrobial agents .

Case Studies

  • Cancer Treatment : A clinical trial involving triazole derivatives showed promising results in patients with advanced solid tumors. The trial indicated that these compounds could enhance the efficacy of existing chemotherapeutic agents while reducing side effects .
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of triazole derivatives in models of neurodegenerative diseases. These compounds were shown to improve cognitive function and reduce neuroinflammation in animal models .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAnticancer6.2
Compound BAntimicrobial27.3
Compound CEnzyme Inhibition43.4

Scientific Research Applications

The compound 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with notable potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, synthesis, and biological activities based on available literature.

Key Structural Components

Component Description
Triazole Ring Known for antifungal and antibacterial properties.
Pyridine Moiety Contributes to the compound's basicity and reactivity.
Acetamide Group Enhances solubility and bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies indicate that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, research has shown that similar triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study: Anticancer Activity

  • Cell Lines Tested: SNB-19, OVCAR-8, NCI-H40
  • Percent Growth Inhibition (PGI): Up to 86% against certain lines.
  • Mechanism of Action: Likely involves interaction with specific molecular targets leading to disrupted cell cycle progression .

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole structure can exhibit antimicrobial properties. The presence of the pyridine and thioether functionalities enhances this activity against various bacterial strains.

Case Study: Antimicrobial Assay

  • Tested Strains: Staphylococcus aureus and Escherichia coli.
  • Methodology: Disc diffusion method revealed significant inhibition zones compared to control .

Agricultural Applications

Due to its structural characteristics, the compound may also serve as a potential fungicide or herbicide. Triazoles are commonly used in agriculture for their efficacy against fungal pathogens.

Drug Design and Development

The unique structural features allow for modifications that can lead to new derivatives with improved efficacy or reduced side effects. Computational docking studies have been employed to predict the binding affinity of these compounds to biological targets, aiding in the design of more potent drugs .

General Synthetic Route

  • Start with 3-pyridyl derivatives .
  • React with appropriate thioketones to form thioether linkages.
  • Introduce acetamide functionalities through acylation reactions.

Chemical Reactions Analysis

Acetylation of the Amino Group

The 4-amino group on the triazole ring undergoes acetylation with acetic anhydride or acetyl chloride, altering its electronic profile and bioactivity .

Example Reaction :

Compound+(CH3CO)2Opyridine, RTN-Acetyl derivative\text{Compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine, RT}} \text{N-Acetyl derivative}

Impact :

  • Acetylation reduces antibacterial activity by ~40% against E. coli and S. aureus, highlighting the amino group’s role in target binding .

Oxidation of the Thioether Linkage

The thioether (-S-) bridge can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Conditions :

  • Oxidizing Agent: 30% H2_2O2_2

  • Solvent: Dichloromethane

  • Temperature: 0–5°C (to control over-oxidation)

Outcome :

  • Sulfone derivatives exhibit enhanced metabolic stability but reduced solubility in aqueous media .

Microwave-Assisted Modifications

Microwave irradiation significantly accelerates reactions involving this compound. For example:

Reaction Type Conditions Time Yield Source
Schiff Base Formation Microwave (300 W), ethanol, 80°C15 min89%
Sulfide Coupling Conventional heating (reflux), ethanol6 hours72%

Microwave methods reduce reaction times by ~90% while improving yields, attributed to efficient energy transfer .

Condensation Reactions

The compound participates in condensations to form hydrazones or Schiff bases, leveraging its amino and carbonyl groups.

Schiff Base Synthesis :

Compound+RCHOEtOH, ΔSchiff base derivative\text{Compound} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base derivative}

Key Findings :

  • Derivatives with electron-withdrawing substituents (e.g., -NO2_2) on the aldehyde component show 2–3× higher antifungal activity .

  • Optimal activity occurs when R = 3-fluorophenyl (MIC = 62.5 μg/mL against P. aeruginosa) .

Biological Activity-Driven Reactions

Structural modifications directly correlate with pharmacological effects:

Modification Biological Impact Source
Introduction of -SO2_22NH2_22 Enhances binding to bacterial sulfonamide targets, improving MIC values by 50% .
Pyridyl Substituent Facilitates π-π stacking with enzyme active sites, critical for anticancer activity.

Comparative Reaction Data

The table below contrasts conventional and microwave-assisted syntheses of triazole derivatives:

Parameter Conventional Method Microwave Method
Reaction Time4–6 hours15–90 seconds
Yield70–75%82–89%
Energy EfficiencyLowHigh
Byproduct FormationModerateMinimal

Source: Adapted from .

Stability and Degradation

The compound degrades under strong acidic/basic conditions:

  • Acidic Hydrolysis : Cleavage of the acetamide group at pH < 2, forming 4-chloro-2-methoxy-5-methylaniline.

  • Alkaline Hydrolysis : Thioether bond cleavage at pH > 12, yielding mercapto-triazole and chloroacetate derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound belongs to a class of 1,2,4-triazole-thioacetamide derivatives. Key structural variations among analogs include:

  • Pyridyl substituent position : 3-pyridyl (target), 4-pyridyl (), or 2-pyridyl ().
  • Triazole ring substituents: Amino group (target, ) vs. alkyl/aryl groups ().
  • Aryl acetamide substituents : Chloro, methoxy, and methyl groups in specific positions (target) vs. dichloro, trifluoromethyl, or simpler aryl groups ().
Table 1: Structural Comparison of Selected Analogs
Compound ID Triazole Substituents Pyridyl Position Aryl Acetamide Group Key References
Target Compound 4-amino, 5-(3-pyridyl) 3-pyridyl 4-chloro-2-methoxy-5-methylphenyl
4-(4-chlorophenyl), 5-(4-pyridyl) 4-pyridyl 3-methoxyphenyl
4-(4-chlorophenyl), 5-(4-pyridyl) 4-pyridyl 3,4-dichlorophenyl
4-amino, 5-(4-pyridyl) 4-pyridyl 2-chloro-5-(trifluoromethyl)phenyl
4-allyl, 5-(2-pyridyl) 2-pyridyl 4-chloro-2-methylphenyl
Table 2: Key Physicochemical Data
Compound ID IR Peaks (cm⁻¹) HRMS Data (Observed) Molecular Weight Reference
Target Compound Not reported Not reported 412.88
(6m) 1678 (C=O), 785 (C-Cl) 393.1112 [M+H]⁺ 392.80
3291 (–NH), 1678 (C=O) Not reported ~350–400

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide?

  • The compound is typically synthesized via multi-step alkylation and condensation reactions. For example:

  • Alkylation of thiol intermediates : Reacting 4-amino-5-(3-pyridyl)-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH yields the thioether intermediate .
  • Paal-Knorr condensation : Modifying the 4-amino group on the triazole ring with pyrolium fragments via condensation under reflux conditions introduces additional functional groups .
    • Key reagents include KOH (to deprotonate thiols) and DMF as a solvent for nucleophilic substitution reactions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Spectroscopic techniques :

  • ¹H NMR : Used to verify substituent positions (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
  • IR spectroscopy : Identifies functional groups like C=O (1667 cm⁻¹) and NH (3509 cm⁻¹) .
    • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S (e.g., deviations <0.5% indicate purity) .
    • LC-MS : Validates molecular weight (e.g., observed m/z ≈ calculated M+1) .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Anti-exudative activity : Tested in rodent models (e.g., carrageenan-induced paw edema in rats) at doses of 10–50 mg/kg. Activity is quantified by reduction in edema volume compared to controls .
  • Cytotoxicity assays : Use human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring therapeutic indices >10 .

Advanced Research Challenges

Q. How can structure-activity relationships (SAR) guide optimization of anti-exudative activity?

  • Substituent modulation :

  • Pyridyl vs. furyl groups : Replacing the 3-pyridyl group with furan-2-yl reduces steric hindrance but may decrease solubility .
  • Methoxy positioning : The 2-methoxy group on the phenyl ring enhances membrane permeability due to lipophilicity .
    • Computational modeling : Molecular docking (e.g., using AutoDock Vina) predicts interactions with inflammatory targets like COX-2. High-affinity binding (ΔG < -8 kcal/mol) correlates with in vivo efficacy .

Q. How can low yields in the alkylation step be addressed?

  • Reaction optimization :

  • Solvent choice : Replacing DMF with THF improves nucleophilicity but may require higher temperatures (60–80°C) .
  • Catalyst screening : Adding catalytic KI (5 mol%) enhances α-chloroacetamide reactivity via halogen exchange .
    • Byproduct analysis : TLC monitoring (silica gel, ethyl acetate/hexane eluent) identifies unreacted thiols, enabling stepwise purification .

Q. How to resolve contradictions in reported pharmacological data across studies?

  • Standardized protocols :

  • Dose normalization : Express activity as % inhibition relative to positive controls (e.g., indomethacin for anti-exudative assays) to mitigate inter-lab variability .
  • Metabolic stability : Assess plasma protein binding (e.g., using ultrafiltration) to distinguish intrinsic activity from pharmacokinetic effects .
    • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., rodent strain differences) .

Methodological Considerations

Q. What analytical strategies validate batch-to-batch consistency in synthesis?

  • HPLC purity checks : Use C18 columns (acetonitrile/water gradient) to ensure >98% purity. Retention time shifts >0.5 min indicate impurities .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C) to confirm thermal stability for long-term storage .

Q. How to design dose-ranging studies for in vivo efficacy?

  • Pharmacokinetic profiling :

  • Oral bioavailability : Calculate AUC₀–₂₄ using LC-MS/MS after administering 10–100 mg/kg doses in rats .
  • Half-life determination : Multi-compartment modeling identifies optimal dosing intervals (e.g., every 12 hr for t₁/₂ = 4–6 hr) .

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